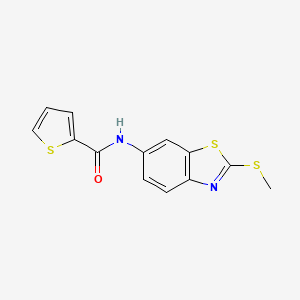

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide

Overview

Description

“N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis was carried out to produce new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis

The formal acylation of the benzothiazoles is achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Mechanism of Action

Target of Action

Benzothiazole-based compounds have been found to exhibit anti-tubercular activity . The target of these compounds is often the DprE1 enzyme, which is crucial for the survival of M. tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this would result in the inhibition of cell wall biosynthesis in M. tuberculosis, leading to the death of the bacteria .

Biochemical Pathways

Given the potential target of dpre1, it can be inferred that the compound may affect the cell wall biosynthesis pathway inM. tuberculosis . The inhibition of this pathway could lead to downstream effects such as the disruption of bacterial growth and survival .

Pharmacokinetics

Benzothiazole derivatives have been found to have favorable pharmacokinetic profiles

Result of Action

Given the potential anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the death of M. tuberculosis cells by inhibiting the function of the DprE1 enzyme and disrupting cell wall biosynthesis .

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to target specific cellular processes and study their effects in a controlled environment. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for research on N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide. One area of interest is the development of more efficient synthesis methods that can increase the yield of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different types of cancer cells. Finally, there is potential for the development of new drugs that are based on the structure of this compound and its derivatives.

Conclusion:

In conclusion, this compound is a chemical compound that has been synthesized for scientific research applications. It has been shown to have potential as a drug candidate for the treatment of cancer and inflammatory conditions. While further research is needed to fully understand its mechanism of action and potential uses, this compound represents a promising area of research in the field of medicinal chemistry.

Synthesis Methods

The synthesis of N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide involves a multi-step process that begins with the preparation of 2-aminothiophene-3-carboxylic acid. This compound is then reacted with 2-chloro-6-methylbenzothiazole to form the intermediate product, which is subsequently treated with sodium sulfide to yield this compound. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide has been studied for its potential use in the development of drugs that target cancer cells. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been investigated for its anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions such as rheumatoid arthritis.

properties

IUPAC Name |

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS3/c1-17-13-15-9-5-4-8(7-11(9)19-13)14-12(16)10-3-2-6-18-10/h2-7H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDHQYNLGUGZHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329925 | |

| Record name | N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

302939-09-9 | |

| Record name | N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-(3-{2-[2-(3-{[(tert-butoxy)carbonyl]amino}propoxy)ethoxy]ethoxy}propyl)carbamate](/img/structure/B2784955.png)

![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2784957.png)

![1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2784960.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![Methyl 3-[(2-{[2-({2-[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2784967.png)

![2-chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2784971.png)

![Methyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2784974.png)

![4,7,8-Trimethyl-6-(2-propoxyphenyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784975.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2784976.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2784978.png)